![molecular formula C16H15NO2S2 B14376763 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-74-7](/img/structure/B14376763.png)
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole ring, which is a common scaffold in medicinal chemistry, and a dimethoxyphenyl group, which contributes to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Thiol
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group, known for its psychoactive properties.
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole: A related compound lacking the thione group, with different chemical reactivity and biological activity.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is unique due to the presence of both the benzothiazole ring and the thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
88217-74-7 |
|---|---|
Molekularformel |
C16H15NO2S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)methyl]-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-17-16(20)12-5-3-4-6-15(12)21-17/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
VTKADKFAVCJAON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=S)C3=CC=CC=C3S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
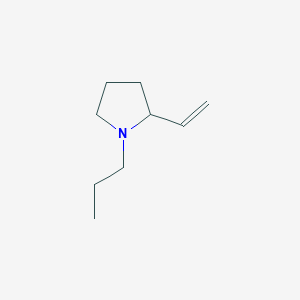

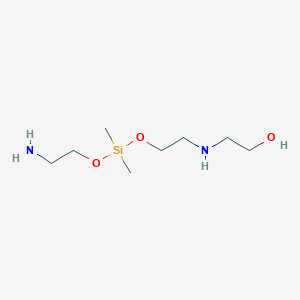
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
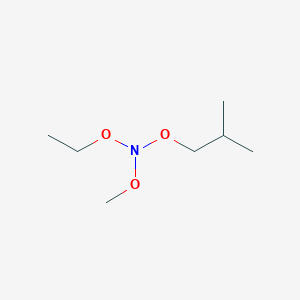
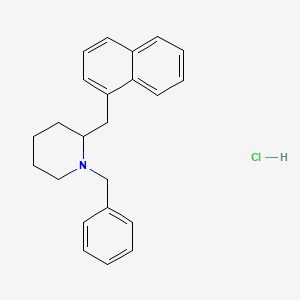
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
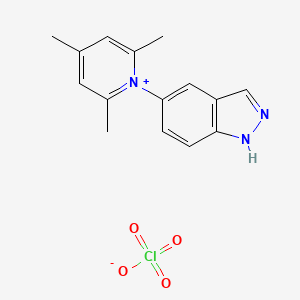
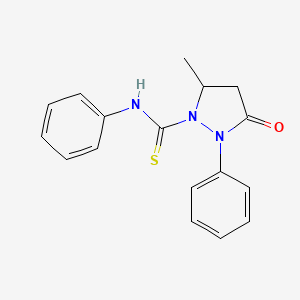
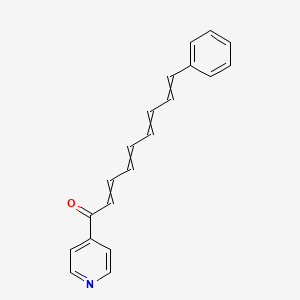
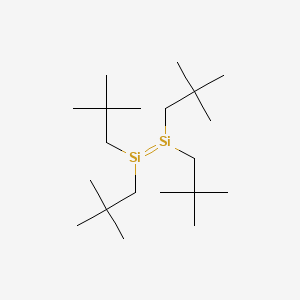
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

